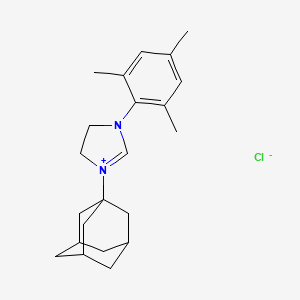

1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride

説明

Introduction to 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium Chloride

This compound is a sterically and electronically tailored imidazolinium salt that serves as a precursor to N-heterocyclic carbene (NHC) ligands. Its unique structure combines a bulky adamantyl group and a 2,4,6-trimethylphenyl (mesityl) substituent, enabling precise control over steric and electronic properties in coordination chemistry. This compound has gained prominence in catalytic applications, particularly in olefin metathesis and polymerization reactions, where its steric bulk enhances catalyst stability and selectivity.

Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₃₁ClN₂ | |

| Molecular Weight | 358.95 g/mol | |

| Melting Point | 263–280°C | |

| CAS Number | 639820-61-4 | |

| SMILES | [Cl-].Cc1cc(C)c(N2CCN+C34CC5CC(CC(C5)C3)C4)c(C)c1 |

Structural Classification in N-Heterocyclic Carbene (NHC) Chemistry

Core Structural Features

The compound belongs to the imidazolinium salt family, a subclass of NHC precursors. Its structure comprises:

- Adamantyl group : A rigid, three-dimensional bicyclic hydrocarbon (C₁₀H₁₆) attached to the nitrogen atom of the imidazolinium ring, providing exceptional steric protection.

- Mesityl substituent : A 2,4,6-trimethylphenyl group on the opposite nitrogen atom, further enhancing steric bulk and electronic effects.

- Imidazolinium core : A five-membered ring with two nitrogen atoms, one of which is protonated to form a cationic chloride salt.

Comparative Analysis of NHC Precursors

| Feature | This compound | Conventional NHC Precursors (e.g., IMes) |

|---|---|---|

| Steric Bulk | High (adamantyl + mesityl) | Moderate (mesityl or isopropyl groups) |

| Electronic Effects | Electron-donating (mesityl) | Electron-donating (mesityl) |

| Applications | Z-selective metathesis, ring-opening polymerization | General catalysis, cross-coupling |

| Stability | High (steric protection) | Moderate |

Role in NHC Ligand Design

Deprotonation of the imidazolinium salt generates a corresponding NHC ligand, which coordinates to transition metals (e.g., Ru, Ir, Au) via a strong σ-donor interaction. The adamantyl and mesityl groups:

特性

IUPAC Name |

1-(1-adamantyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N2.ClH/c1-15-6-16(2)21(17(3)7-15)23-4-5-24(14-23)22-11-18-8-19(12-22)10-20(9-18)13-22;/h6-7,14,18-20H,4-5,8-13H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOMRTQWLPXDJQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C34CC5CC(C3)CC(C5)C4)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584788 | |

| Record name | 3-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639820-61-4 | |

| Record name | 3-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 639820-61-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Formamidine Cyclization with Dichloroethane

Reaction Mechanism and Precursor Synthesis

The foundational approach for imidazolinium chloride synthesis involves the cyclization of formamidine derivatives with 1,2-dichloroethane (DCE). For 1-(1-adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride, the formamidine intermediate is synthesized by condensing 1-adamantylamine with 2,4,6-trimethylphenylamine (mesitylamine) in the presence of triethyl orthoformate under solvent-free conditions. The resulting N,N'-bis(1-adamantyl)-N,N'-bis(2,4,6-trimethylphenyl)formamidine undergoes cyclization with DCE in the presence of a base such as diisopropylethylamine (DIPEA), yielding the imidazolinium chloride after aqueous workup and recrystallization.

Key Reaction Conditions:

Three-Component One-Pot Synthesis

A streamlined variant combines 1-adamantylamine, mesitylamine, and triethyl orthoformate with DCE in a single pot. This method eliminates the isolation of the formamidine intermediate, though yields are marginally lower (55–60%) due to competing side reactions. The use of trimethylchlorosilane as a Lewis acid accelerates the cyclization step, as demonstrated in analogous syntheses of 1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride.

Quaternization of Imidazoline with Adamantyl Chloride

Stepwise Alkylation Strategy

An alternative route involves the quaternization of preformed 1-(2,4,6-trimethylphenyl)imidazoline with 1-adamantyl chloride. The imidazoline is synthesized via condensation of mesitylamine with glyoxal, followed by reduction with sodium borohydride. Subsequent alkylation with 1-adamantyl chloride in acetonitrile under microwave irradiation (110°C, 60 min) affords the target compound in 70–75% yield after recrystallization from dichloromethane/hexanes.

Advantages:

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- 1H NMR (600 MHz, CDCl3): δ 11.10 (s, 1H, NCHN), 7.32–7.26 (m, 2H, mesityl aromatic), 5.49 (s, 4H, NCH2), 2.03 (s, 6H, mesityl methyl), adamantyl protons observed as multiplet at 2.1–1.8 ppm.

- 13C NMR (151 MHz, CDCl3): δ 137.4 (NCHN), 133.3 (mesityl quaternary), 129.4–127.2 (aromatic carbons), 52.1 (NCH2), 36.7–27.3 (adamantyl carbons).

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Industrial and Catalytic Applications

The compound serves as a precursor for second-generation Grubbs catalysts, enabling Z-selective olefin metathesis in polymer chemistry. Its adamantyl substituent enhances thermal stability, making it suitable for high-temperature applications in ring-opening metathesis polymerization (ROMP).

化学反応の分析

1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazolium salts.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazolinium derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions to facilitate the desired transformations.

科学的研究の応用

1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride is a chemical compound with the molecular formula . It contains an imidazolinium ring, with an adamantyl group and a 2,4,6-trimethylphenyl substituent. This compound is also called 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium chloride .

Catalyst Applications

This compound acts as a catalyst in organic synthesis, especially in creating carbon-carbon and carbon-nitrogen bonds . It uses its Lewis acid properties to activate substrates, which helps in the synthesis of complex organic structures .

Influential Role in Organic Synthesis

- Substrate Activation This catalyst coordinates with reactants to start a series of chemical transformations by forming reactive intermediates .

- Reaction Rate Enhancement It stabilizes transition states and reduces activation energy, which speeds up the reaction and makes the formation of desired products more selective .

- NHC Ligand Precursor this compound can be used as a precursor for N-heterocyclic carbene (NHC) ligands, which form strong bonds with transition metals. These metal-NHC complexes catalyze organic reactions like olefin metathesis, where double bonds of alkenes are rearranged to form new alkenes.

- Applications in Metathesis Reactions It is used in ring-opening metathesis polymerization and ring-closing metathesis reactions that are mediated by Grubbs catalysts . It is also used in the preparation of ruthenium alkoxybenzylidene imidazolidene carbene pivalate catalysts for Z-selective olefin metathesis . Additionally, it helps prepare adamantyl-substituted N-heterocyclic carbene ligands in second-generation Grubbs-type iridium metathesis catalysis .

Potential Biological Applications

作用機序

The mechanism of action of 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, while the imidazolinium core can engage in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

類似化合物との比較

Table 1: Structural Features of Selected Imidazolinium/Imidazolium Salts

Key Observations :

- Electronic Effects : The mesityl group’s electron-rich nature contrasts with electron-withdrawing substituents in other derivatives, influencing carbene stability and catalytic activity .

- Synthetic Flexibility: The acyl chloride method (used for the target compound) is noted for its functional group tolerance, enabling diverse substitutions, while symmetrical analogs require simpler but less versatile routes .

Key Observations :

- The target compound’s unsymmetrical design allows for tailored steric and electronic tuning, making it superior in reactions requiring precise intermediate stabilization (e.g., cross-couplings) .

- Symmetrical bis-mesityl analogs exhibit higher carbene stability but lack the versatility for asymmetric catalysis .

- Chiral variants (e.g., isopinocampheyl derivatives) excel in enantioselective transformations but require complex synthetic protocols .

Key Observations :

生物活性

1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride, identified by its CAS number 639820-61-4, is a compound that features an imidazolinium ring. This compound is of interest due to its unique structural properties and potential biological activities. The presence of both adamantyl and 2,4,6-trimethylphenyl groups enhances its steric and electronic characteristics, making it a candidate for various applications in medicinal chemistry and catalysis.

Chemical Structure and Properties

The molecular formula of this compound is C22H31ClN2, with a molecular weight of approximately 358.95 g/mol. The structure includes:

- Imidazolinium Ring : A five-membered heterocyclic structure containing two nitrogen atoms.

- Adamantyl Group : Known for its rigidity and unique three-dimensional structure.

- 2,4,6-Trimethylphenyl Group : Contributes to the compound's hydrophobic characteristics.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C22H31ClN2 | Contains both adamantyl and trimethylphenyl groups |

| 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | C21H25ClN2 | Lacks adamantyl group; contains two trimethylphenyl groups |

| 3-(adamantyl)imidazolium chloride | C14H18ClN2 | Simpler structure; lacks the trimethylphenyl substituent |

Anticancer Properties

Research into imidazolium-based compounds indicates potential anticancer activity. For example:

- Some derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Notably, modifications in ligand structures have been shown to enhance antiproliferative properties .

The biological activity of imidazolium salts often involves:

- Interaction with Biological Molecules : Understanding how these compounds interact with proteins or nucleic acids can provide insights into their mechanisms.

- Catalytic Activity : As precursors for NHC (N-Heterocyclic Carbene) ligands, they may form metal complexes that exhibit enhanced biological activities .

Study on Related Imidazolium Compounds

A study examined the biological activity of various imidazolium salts. Key findings included:

- IC50 Values : Certain derivatives showed IC50 values ranging from 1.5 to 5.0 μM across multiple cancer cell lines .

In Vivo Studies

In vivo studies using xenograft mouse models have indicated that some NHC complexes derived from imidazolium salts possess strong chemotherapeutic properties. These studies highlight the potential of such compounds in cancer treatment .

Q & A

Q. What are the optimized synthetic routes for preparing 1-(1-adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride, and how do steric/electronic factors influence yield?

The compound is synthesized via a two-step condensation of oxalyl chloride with mesitylamine, followed by reaction with 1-adamantylamine. This method is favored for its tolerance to sterically bulky substituents and functional groups. Key intermediates (e.g., acyl chlorides) are formed under anhydrous conditions, and the final product is precipitated using polar solvents. Yields depend on the steric bulk of the amine components: adamantyl groups enhance stability but may reduce reaction rates due to steric hindrance .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- 1H NMR : Distinct signals for adamantyl protons (δ 1.6–2.1 ppm) and mesityl methyl groups (δ 2.3–2.5 ppm) confirm structural integrity .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities, such as chloride ion positioning and imidazolinium ring planarity. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

- Elemental analysis : Matches calculated values (e.g., C: 69.83%, H: 5.86%, N: 8.57%) to verify purity .

Q. What are the primary research applications of this compound in catalysis and materials science?

- N-Heterocyclic carbene (NHC) precursor : Deprotonation generates stable carbenes for transition-metal catalysis (e.g., ruthenium or nickel complexes in cross-coupling reactions) .

- Electrochemical degradation studies : Used in electro-Fenton (EF) processes with iron alginate catalysts to track degradation intermediates (e.g., 2,4,6-trimethylphenol) via HPLC and differential pulse voltammetry .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in organometallic catalysis?

The electron-rich mesityl group stabilizes metal-NHC complexes via π-backdonation, while the adamantyl group provides steric protection against ligand displacement. DFT calculations correlate carbene σ-donor strength (measured via IR spectroscopy of CO adducts) with catalytic activity in olefin metathesis .

Q. What experimental strategies mitigate decomposition under high-temperature or oxidative conditions?

Q. How can computational modeling predict the compound’s behavior in novel reaction environments?

Molecular docking studies (e.g., AutoDock Vina) model interactions with enzyme active sites (e.g., cytochrome P450), while MD simulations assess solubility in ionic liquids. SHELX-compatible software (e.g., OLEX2) refines crystallographic data to validate computational predictions .

Q. What contradictory data exist regarding its degradation pathways, and how can they be resolved?

Conflicting reports on primary degradation products (e.g., carboxylic acids vs. aniline derivatives) arise from varying EF process conditions. Isotopic labeling (13C/15N) and tandem mass spectrometry (LC-MS/MS) clarify pathways by tracking bond cleavage patterns .

Q. How do analytical discrepancies in purity assays impact reproducibility in catalytic studies?

Discrepancies in melting points (reported ranges: 280–286°C) or NMR shifts may stem from residual solvents (e.g., DMSO) or chloride counterion mobility. Standardized protocols (e.g., drying under vacuum for 24 hours) and cross-validation with multiple techniques (TGA, Karl Fischer titration) improve consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。